molecular formula C12H26Cl3NO6P2 B3823569 (TRICHLORO-1-(DIETHOXY-PHOSPHORYLAMINO)-ET)-PHOSPHONIC ACID DIISOPROPYL ESTER

(TRICHLORO-1-(DIETHOXY-PHOSPHORYLAMINO)-ET)-PHOSPHONIC ACID DIISOPROPYL ESTER

Cat. No.: B3823569
M. Wt: 448.6 g/mol
InChI Key: OYVZKPAMGYEXNU-UHFFFAOYSA-N
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Description

(TRICHLORO-1-(DIETHOXY-PHOSPHORYLAMINO)-ET)-PHOSPHONIC ACID DIISOPROPYL ESTER is a complex organophosphorus compound It is characterized by the presence of multiple functional groups, including trichloro, diethoxy-phosphorylamino, and phosphonic acid diisopropyl ester moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (TRICHLORO-1-(DIETHOXY-PHOSPHORYLAMINO)-ET)-PHOSPHONIC ACID DIISOPROPYL ESTER typically involves multiple steps. One common method includes the reaction of trichloroacetyl chloride with diethoxyphosphorylamine under controlled conditions to form an intermediate. This intermediate is then reacted with diisopropyl phosphite to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(TRICHLORO-1-(DIETHOXY-PHOSPHORYLAMINO)-ET)-PHOSPHONIC ACID DIISOPROPYL ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides.

Scientific Research Applications

(TRICHLORO-1-(DIETHOXY-PHOSPHORYLAMINO)-ET)-PHOSPHONIC ACID DIISOPROPYL ESTER has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (TRICHLORO-1-(DIETHOXY-PHOSPHORYLAMINO)-ET)-PHOSPHONIC ACID DIISOPROPYL ESTER involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(TRICHLORO-1-(DIETHOXY-PHOSPHORYLAMINO)-ET)-PHOSPHONIC ACID DIISOPROPYL ESTER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,2,2-trichloro-N-diethoxyphosphoryl-1-di(propan-2-yloxy)phosphorylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26Cl3NO6P2/c1-7-19-24(18,20-8-2)16-11(12(13,14)15)23(17,21-9(3)4)22-10(5)6/h9-11H,7-8H2,1-6H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVZKPAMGYEXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC(C(Cl)(Cl)Cl)P(=O)(OC(C)C)OC(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl3NO6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.